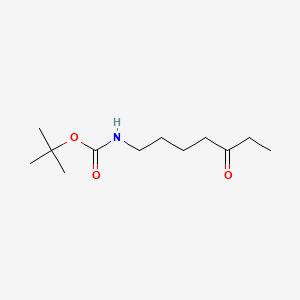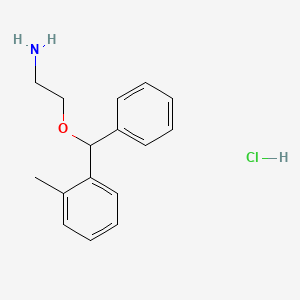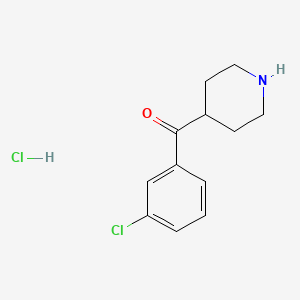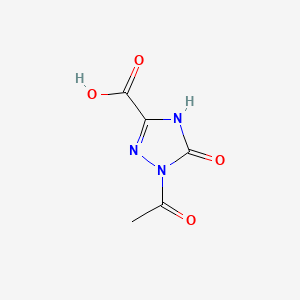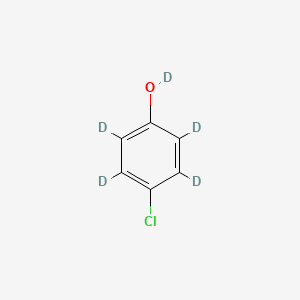
4-Chlorophenol-2,3,5,6-D4,OD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenol-2,3,5,6-D4,OD is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of 4-chlorophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is particularly useful in environmental analysis and testing due to its stable isotopic nature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenol-2,3,5,6-D4,OD typically involves the deuteration of 4-chlorophenol. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
4-Chlorophenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenolic derivatives with reduced functional groups.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chlorophenol-2,3,5,6-D4,OD is widely used in scientific research, including:
Chemistry: As a reference standard in isotopic labeling studies and environmental analysis.
Biology: In metabolic studies to trace the degradation pathways of chlorophenols.
Medicine: In pharmacokinetic studies to understand the metabolism of chlorophenol derivatives.
Industry: Used in the development of new materials and chemicals through isotopic labeling
作用机制
The mechanism of action of 4-Chlorophenol-2,3,5,6-D4,OD involves its interaction with various molecular targets. In oxidative reactions, it forms phenolic radicals, which then undergo further transformations to form quinones and other products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic and degradation studies .
相似化合物的比较
Similar Compounds
2-Chlorophenol-3,4,5,6-D4: Another deuterated chlorophenol with similar applications.
2,4-Dichlorophenol-3,5,6-D3: A deuterated dichlorophenol used in similar research applications.
Uniqueness
4-Chlorophenol-2,3,5,6-D4,OD is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical studies. Its deuterium atoms make it particularly valuable in tracing and studying complex chemical and biological processes .
属性
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZTHHGJRFXKQ-HXRFYODMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
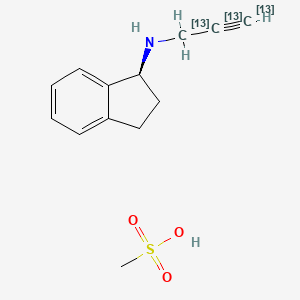
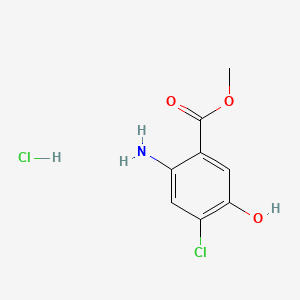
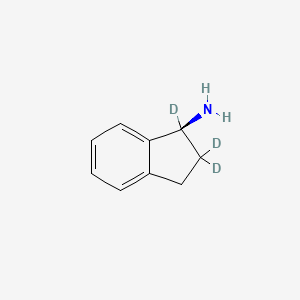
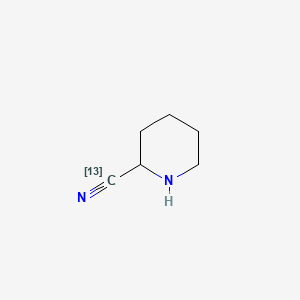
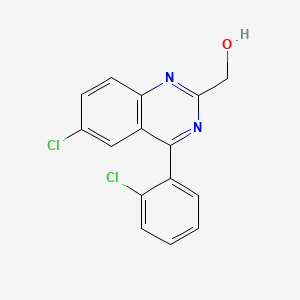
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)

